(1R)-1-diethoxyphosphorylethanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-diethoxyphosphorylethanamine;hydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a phosphoryl group and an ethanamine backbone. This compound is of interest due to its potential reactivity and utility in synthetic chemistry and biological research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-diethoxyphosphorylethanamine;hydrochloride typically involves the reaction of diethyl phosphite with an appropriate amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through crystallization or other suitable methods to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Advanced purification techniques such as recrystallization, distillation, or chromatography may be employed to ensure the high quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-1-diethoxyphosphorylethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The phosphoryl group can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the phosphoryl group or other parts of the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl derivatives, while substitution reactions can produce a variety of substituted ethanamine derivatives.
Wissenschaftliche Forschungsanwendungen
(1R)-1-diethoxyphosphorylethanamine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoryl-containing compounds.
Biology: The compound can be used in studies involving phosphoryl group interactions with biological molecules.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism by which (1R)-1-diethoxyphosphorylethanamine;hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phosphoryl group can participate in phosphorylation reactions, which are crucial in many biological processes. The ethanamine backbone may also interact with specific proteins or other biomolecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-1-diethoxyphosphorylethanamine: Similar structure but without the hydrochloride salt.
(1R)-1-dimethoxyphosphorylethanamine: Similar but with methoxy groups instead of ethoxy groups.
(1R)-1-diethoxyphosphorylpropanamine: Similar but with a propanamine backbone.
Uniqueness
(1R)-1-diethoxyphosphorylethanamine;hydrochloride is unique due to its specific combination of a phosphoryl group and an ethanamine backbone, which imparts distinct reactivity and potential biological activity. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts.
Eigenschaften
Molekularformel |
C6H17ClNO3P |
---|---|
Molekulargewicht |
217.63 g/mol |
IUPAC-Name |
(1R)-1-diethoxyphosphorylethanamine;hydrochloride |
InChI |
InChI=1S/C6H16NO3P.ClH/c1-4-9-11(8,6(3)7)10-5-2;/h6H,4-5,7H2,1-3H3;1H/t6-;/m1./s1 |
InChI-Schlüssel |
YPNAFBJJHSWFNN-FYZOBXCZSA-N |
Isomerische SMILES |
CCOP(=O)([C@H](C)N)OCC.Cl |
Kanonische SMILES |
CCOP(=O)(C(C)N)OCC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.